molecular formula C19H11Br2NO3 B2883842 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate CAS No. 391229-16-6

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate

Cat. No.: B2883842
CAS No.: 391229-16-6
M. Wt: 461.109
InChI Key: MBNOPSKIBDVREB-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes bromine, cyanide, and naphthalene moieties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate typically involves multiple steps. One common method includes the esterification of 2,6-dibromo-4-cyanophenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones and amines, respectively .

Scientific Research Applications

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-cyanophenyl octanoate
  • 2,6-Dibromo-4-cyanophenyl acetate
  • 2,6-Dibromo-4-cyanophenyl benzoate

Uniqueness

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is unique due to its combination of bromine, cyanide, and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2NO3/c20-16-7-12(10-22)8-17(21)19(16)25-18(23)11-24-15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNOPSKIBDVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=C(C=C(C=C3Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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